

An In-depth Technical Guide to 3-(Triethoxysilyl)propionitrile (CAS: 919-31-3)

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Compound of Interest

Compound Name: 3-(Triethoxysilyl)propionitrile

Cat. No.: B1204622

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triethoxysilyl)propionitrile, also known as (2-Cyanoethyl)triethoxysilane, is an organosilane compound with the chemical formula $(\text{C}_2\text{H}_5\text{O})_3\text{SiCH}_2\text{CH}_2\text{CN}$.^{[1][2]} It is a versatile molecule utilized primarily as a silane coupling agent for surface modification of various materials. Its unique structure, featuring a reactive triethoxysilyl group and a polar nitrile functional group, allows it to bridge inorganic substrates and organic polymers, imparting new functionalities to the material surface. This guide provides a comprehensive overview of its properties, synthesis, mechanisms of action, and key applications in research and development, with a particular focus on its emerging role in drug delivery systems.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for **3-(Triethoxysilyl)propionitrile** is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	919-31-3	[1][2]
Molecular Formula	C ₉ H ₁₉ NO ₃ Si	[2][3]
Molecular Weight	217.34 g/mol	[2]
Appearance	Colorless liquid	
Boiling Point	224 °C	
Density	0.979 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.414	
Flash Point	70.5 °C (closed cup)	
Solubility	Hydrolyzes in water	-

Table 2: Toxicological Data

Test	Species	Route	Value
LD50	Rabbit	Skin	5950 µL/kg
LD50	Rat	Oral	5630 mg/kg

Synthesis

The synthesis of **3-(Triethoxysilyl)propionitrile** is typically achieved through the hydrosilylation of acrylonitrile with triethoxysilane in the presence of a suitable catalyst.

A general reaction scheme is as follows:

While specific industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be described.

Experimental Protocol: Synthesis of 3-(Triethoxysilyl)propionitrile

Materials:

- Acrylonitrile
- Triethoxysilane
- Speier's catalyst (chloroplatinic acid solution in isopropanol)
- Toluene (anhydrous)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous toluene and Speier's catalyst.
- The solution is heated to a reflux temperature of approximately 80-90 °C under a continuous flow of inert gas.
- A mixture of acrylonitrile and triethoxysilane (in slight molar excess) is added dropwise to the heated catalyst solution over a period of 1-2 hours.
- The reaction mixture is maintained at reflux for an additional 4-6 hours to ensure complete reaction.
- The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond peak.
- Upon completion, the reaction mixture is cooled to room temperature.
- The catalyst is removed by filtration.
- The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

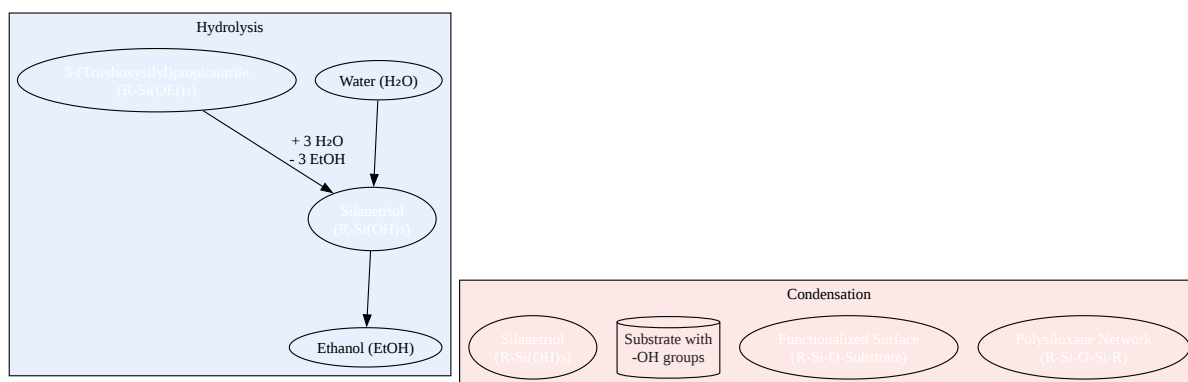
- The crude product is then purified by fractional distillation under vacuum to yield pure **3-(Triethoxysilyl)propionitrile**.

Core Chemistry: Hydrolysis and Condensation

The utility of **3-(Triethoxysilyl)propionitrile** as a surface modifying agent stems from the reactivity of its triethoxysilyl group, which undergoes hydrolysis and condensation reactions. This process, often referred to as a sol-gel process, forms a stable polysiloxane network on the substrate surface.

The mechanism can be summarized in two main steps:

- **Hydrolysis:** The ethoxy groups ($-\text{OC}_2\text{H}_5$) on the silicon atom react with water to form silanol groups ($-\text{OH}$) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
- **Condensation:** The newly formed silanol groups are reactive and can condense with other silanol groups or with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si or Si-O-Substrate) and releasing water.



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Applications in Research and Drug Development

The primary application of **3-(Triethoxysilyl)propionitrile** is in the surface functionalization of materials to alter their surface properties. The nitrile group offers a versatile handle for further chemical modifications or for modulating surface polarity.

Surface Modification of Silica Nanoparticles

3-(Triethoxysilyl)propionitrile is used to functionalize the surface of silica nanoparticles. This modification can enhance their dispersibility in organic matrices and provides a reactive site for further conjugation.

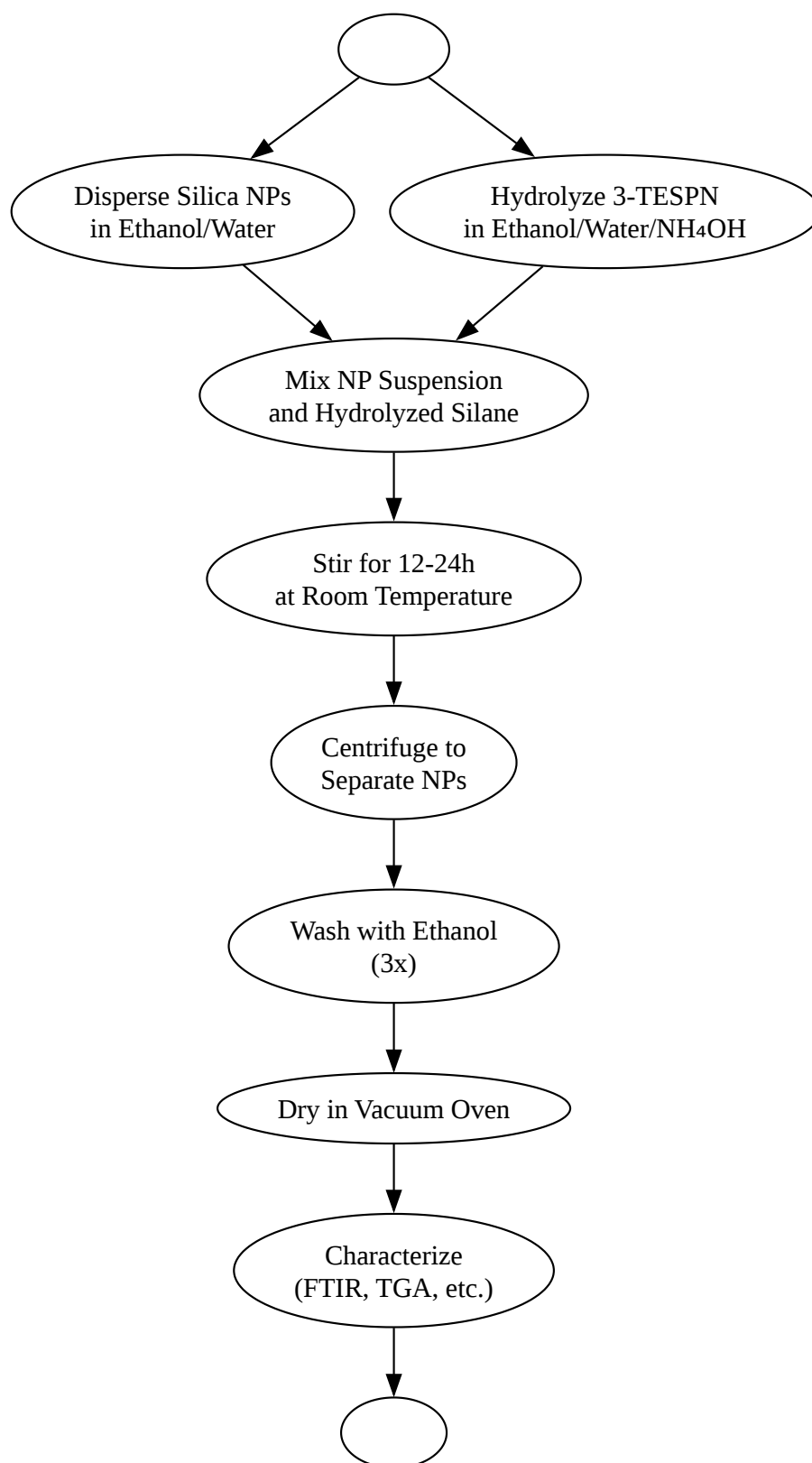
Materials:

- Silica nanoparticles (e.g., 100 nm diameter)
- **3-(Triethoxysilyl)propionitrile**
- Ethanol (absolute)
- Ammonium hydroxide solution (28-30%)
- Deionized water

Procedure:

- **Preparation of Silica Nanoparticle Suspension:** Disperse a known amount of silica nanoparticles in a mixture of ethanol and deionized water. Sonicate the suspension for 15-30 minutes to ensure deagglomeration.
- **Hydrolysis of Silane:** In a separate flask, prepare a solution of **3-(Triethoxysilyl)propionitrile** in ethanol. Add a controlled amount of water and a catalytic amount of ammonium hydroxide to initiate hydrolysis. Stir this solution for 1-2 hours at room temperature.
- **Functionalization Reaction:** Add the hydrolyzed silane solution dropwise to the silica nanoparticle suspension while stirring vigorously.
- **Reaction Incubation:** Continue stirring the reaction mixture at room temperature for 12-24 hours.
- **Purification:** Centrifuge the suspension to pellet the functionalized silica nanoparticles. Discard the supernatant.
- **Washing:** Resuspend the nanoparticles in fresh ethanol and centrifuge again. Repeat this washing step three times to remove any unreacted silane and byproducts.
- **Drying:** Dry the purified functionalized silica nanoparticles in a vacuum oven at 60-80 °C overnight.
- **Characterization:** The successful functionalization can be confirmed by techniques such as FTIR spectroscopy (presence of C≡N stretching vibration), thermogravimetric analysis (TGA)

to quantify the organic content, and elemental analysis.



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Preparation of Mesoporous Silica for Drug Delivery

3-(Triethoxysilyl)propionitrile can be used in the synthesis of mesoporous silica materials, such as SBA-15, to incorporate nitrile functionalities within the silica framework. These functionalized materials can serve as carriers for drug molecules.^[1] The nitrile group can influence the drug loading and release properties due to its polarity.

Materials:

- Pluronic P123 (triblock copolymer surfactant)
- Tetraethyl orthosilicate (TEOS)
- **3-(Triethoxysilyl)propionitrile**
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

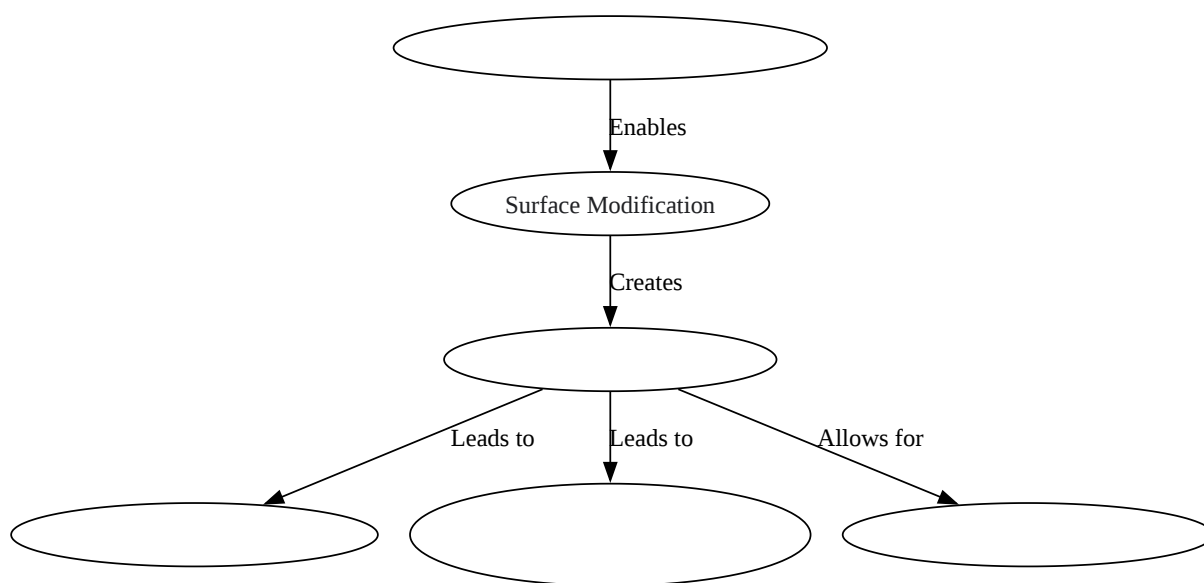
- **Surfactant Dissolution:** Dissolve Pluronic P123 in deionized water and aqueous HCl solution with stirring at 35-40 °C.
- **Silica Precursor Addition:** Once the surfactant is fully dissolved, add **3-(Triethoxysilyl)propionitrile** followed by TEOS to the solution.
- **Co-condensation:** Stir the mixture vigorously for 20-24 hours at 35-40 °C to allow for co-condensation of the silica precursors around the surfactant micelles.
- **Hydrothermal Treatment:** Transfer the resulting mixture to an autoclave and heat at 100 °C for 24-48 hours.
- **Product Recovery:** Cool the autoclave to room temperature. Filter the solid product and wash it with deionized water.
- **Surfactant Removal (Calcination):** Dry the solid product and then calcine it at high temperatures (e.g., 550 °C) in air to burn off the Pluronic P123 template, leaving behind the

porous, nitrile-functionalized SBA-15.

- **Drug Loading:** The functionalized SBA-15 can be loaded with a drug by incubating the material in a concentrated solution of the drug in a suitable solvent, followed by filtration and drying.

Role of the Nitrile Group in Drug Development

The nitrile group is a valuable pharmacophore in medicinal chemistry.[4] When incorporated onto the surface of a drug delivery vehicle, the nitrile group can influence interactions with biological systems. Its polarity can affect protein adsorption and cellular uptake. Furthermore, the nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a versatile platform for bioconjugation.[5]



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Safety and Handling

3-(Triethoxysilyl)propionitrile is an irritant to the eyes, respiratory system, and skin.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

3-(Triethoxysilyl)propionitrile is a valuable organosilane for the surface modification of materials. Its ability to undergo hydrolysis and condensation allows for the formation of stable, functionalized surfaces. The presence of the nitrile group provides a unique handle for tailoring surface properties and for subsequent chemical transformations. For researchers in drug development, this compound offers a promising tool for the design and fabrication of novel drug delivery systems based on functionalized inorganic nanoparticles and mesoporous silica. Further research into the biocompatibility and in vivo behavior of materials modified with **3-(Triethoxysilyl)propionitrile** will be crucial for translating its potential into clinical applications.

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